molecular formula C12H15ClO4 B1370395 Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate

Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate

Cat. No.: B1370395
M. Wt: 258.7 g/mol
InChI Key: HIZJIQKOGWMZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate: is an organic compound with a complex structure that includes a chloromethyl group, a methoxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate typically involves the reaction of 4-chloromethyl-2-methoxyphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of an acid or base.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in an aqueous medium.

Major Products Formed:

    Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.

    Oxidation: Formation of 4-formyl-2-methoxyphenoxy-acetic acid ethyl ester or 4-carboxy-2-methoxyphenoxy-acetic acid ethyl ester.

    Hydrolysis: Formation of 4-chloromethyl-2-methoxyphenoxy-acetic acid and ethanol.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Reagent in Chemical Reactions: Employed in various chemical reactions to introduce specific functional groups into target molecules.

Biology:

    Biochemical Studies: Utilized in studies to understand the biochemical pathways and interactions involving phenoxyacetic acid derivatives.

Medicine:

    Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry:

    Agricultural Chemicals: Used in the development of herbicides and plant growth regulators.

    Polymer Industry: Employed in the synthesis of specialty polymers with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate involves its interaction with specific molecular targets, leading to various biochemical effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The methoxy group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar chlorinated aromatic structure but different functional groups.

    2-Methoxyphenyl isocyanate: A compound with a methoxyphenyl group but different reactivity due to the isocyanate functional group.

Uniqueness:

    Functional Group Diversity: The combination of chloromethyl, methoxy, and ethyl ester groups in Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate provides unique reactivity and versatility in chemical synthesis.

    Applications: Its specific structure makes it suitable for a wide range of applications in different fields, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H15ClO4

Molecular Weight

258.7 g/mol

IUPAC Name

ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate

InChI

InChI=1S/C12H15ClO4/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-6H,3,7-8H2,1-2H3

InChI Key

HIZJIQKOGWMZOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)CCl)OC

Origin of Product

United States

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